
1-(2-Iodo-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Iodo-4-mercaptophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-iodo-4-mercaptophenyl group. The iodine atom at the ortho position and the thiol (-SH) group at the para position confer unique electronic and steric properties, making this compound a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₉IOS, with a molecular weight of 292.14 g/mol. The iodine atom contributes to heavy atom effects, while the thiol group enhances nucleophilic reactivity .
Preparation Methods
The synthesis of 1-(2-Iodo-4-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often require the use of iodine and a catalyst to facilitate the introduction of the iodine atom onto the phenyl ring. The mercapto group is then introduced through a thiolation reaction, which involves the use of thiol reagents under controlled conditions. The final step involves the formation of the propanone moiety, which can be achieved through a variety of organic synthesis techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Iodo-4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while nucleophilic substitution of the iodine atom can yield a wide range of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Iodo-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. The mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a valuable starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to various molecular targets. The propanone moiety can undergo keto-enol tautomerism, which can affect the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and electronic effects of 1-(2-Iodo-4-mercaptophenyl)propan-2-one with analogous compounds:
Key Observations :
- Electron-Withdrawing Effects : The iodine in this compound enhances electrophilic aromatic substitution (EAS) reactivity at the para position relative to the thiol group. In contrast, the methoxy group in the diiodo compound () donates electrons, reducing EAS reactivity .
- Nucleophilicity: The thiol group in the target compound is more nucleophilic than hydroxyl or methoxy groups in analogs like 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (), enabling disulfide bond formation or thiol-ene reactions .
Reactivity Comparison :
- The thiol group in the target compound facilitates reactions with electrophiles (e.g., alkyl halides), whereas 1-(4-Iodophenyl)propan-2-one is more suited for halogen-exchange reactions (e.g., Ullmann coupling) .
- The diiodo compound () exhibits steric hindrance, limiting its utility in nucleophilic substitutions compared to the mono-iodo target compound .
Spectroscopic and Physical Properties
Notes:
- The thiol group’s IR stretch (~2550 cm⁻¹) is a diagnostic marker absent in non-thiolated analogs .
- The furan derivative’s lower C=O IR stretch (~1680 cm⁻¹) reflects conjugation with the electron-rich aromatic ring .
Biological Activity
1-(2-Iodo-4-mercaptophenyl)propan-2-one is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its molecular formula C9H9IOS and a molecular weight of approximately 292.14 g/mol, this compound features a propan-2-one backbone, an iodine atom at the 2-position, and a mercapto group at the 4-position of the phenyl ring. The unique structural components contribute to its potential as an antimicrobial and anticancer agent.
The presence of the iodine atom and mercapto group allows for specific interactions with biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. Additionally, the iodine atom may engage in halogen bonding interactions, enhancing binding affinity for certain biological receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the inhibition of thiol-dependent enzymes, which play critical roles in cancer cell proliferation and survival .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HCT-116 | 20 |
HepG-2 | 18 |
The biological activity of this compound can be attributed to its ability to interact with key cellular components:
- Covalent Bonding : The mercapto group forms covalent bonds with thiol-containing proteins, potentially inhibiting their activity.
- Halogen Bonding : The iodine atom enhances interactions with biological targets through halogen bonding, which may improve selectivity and potency against specific enzymes or receptors.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study conducted on a panel of bacterial strains revealed that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Apoptosis Induction : In a controlled study, treatment with this compound resulted in significant apoptosis in MCF-7 cells, confirmed by flow cytometry analysis .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound significantly reduced tumor size in mice models bearing xenografts of HCT-116 cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(2-Iodo-4-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with a Friedel-Crafts acylation to introduce the propan-2-one group to a benzene ring. Use a protecting group (e.g., acetyl or tert-butyl) for the mercapto (-SH) group to prevent oxidation or unwanted side reactions during synthesis .
- Step 2 : Introduce the iodine substituent via electrophilic iodination. Optimize temperature (0–25°C) and use catalysts like iodine monochloride (ICl) to enhance regioselectivity at the ortho position relative to the ketone group.
- Step 3 : Deprotect the mercapto group under mild reducing conditions (e.g., NaBH₄ in ethanol) to avoid cleavage of the iodo substituent. Monitor reaction progress via TLC or HPLC.
- Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry of iodinating agents to minimize byproducts.
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : Use 1H- and 13C-NMR to confirm the aromatic substitution pattern. The iodine atom’s electronegativity will deshield adjacent protons, while the mercapto group’s proton may appear as a broad singlet in D₂O-exchanged samples .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₉IOS) and isotopic patterns (iodine’s distinct 127I peak).
- Crystallography :
- Grow single crystals via slow evaporation in a mixed solvent system (e.g., CHCl₃/hexane).
- Use SHELXL (SHELX-2018) for structure refinement, leveraging the heavy iodine atom for improved phasing and electron density maps .
Advanced Research Questions
Q. How can contradictory data between computational models and experimental crystallographic results be resolved?
- Methodological Answer :
- Computational Adjustments :
- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model geometry, but include relativistic pseudopotentials for iodine to account for its large atomic radius and electron density effects .
- Compare bond lengths/angles with X-ray data (SHELXL-refined) to identify discrepancies. Adjust basis sets or solvation models in simulations to better match experimental values.
- Validation : Cross-check vibrational spectra (IR/Raman) with computed frequencies to confirm functional group assignments.
Q. What strategies enable selective functionalization of the mercapto group without disrupting the iodo substituent?
- Methodological Answer :
- Protection Strategies :
- Convert -SH to a disulfide (-S-S-) using mild oxidizing agents (e.g., I₂ in EtOH) before introducing other functional groups. Deprotect post-reaction with DTT (dithiothreitol) .
- Reactivity Control :
- Use soft nucleophiles (e.g., thiols) in polar aprotic solvents (DMF/DMSO) to target the mercapto group while leaving the iodo substituent intact. Monitor selectivity via 19F-NMR if fluorine tags are introduced.
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0–72 hrs) and analyze via HPLC to track degradation products.
- Identify decomposition pathways (e.g., iodine loss via ICP-MS or mercapto oxidation via FTIR).
Q. Data Contradiction Analysis
Q. How to address discrepancies in spectral data interpretation for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation :
- Compare NMR assignments with COSY and HSQC spectra to resolve overlapping signals caused by iodine’s anisotropic effects.
- Validate crystallographic data (SHELXL-refined) against computational models (DFT) to confirm bond angles and torsional strain .
Q. Tables for Key Data
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
FKSGGRZFMQTADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)I |
Origin of Product |
United States |
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